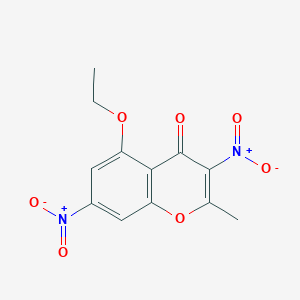![molecular formula C20H29N3O4 B5580868 methyl 2-[(8-cyclopentyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)methyl]-1,3-oxazole-4-carboxylate](/img/structure/B5580868.png)
methyl 2-[(8-cyclopentyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)methyl]-1,3-oxazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(8-cyclopentyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)methyl]-1,3-oxazole-4-carboxylate is a useful research compound. Its molecular formula is C20H29N3O4 and its molecular weight is 375.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.21580641 g/mol and the complexity rating of the compound is 565. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Functionalized Derivatives
Methyl 2-[(8-cyclopentyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)methyl]-1,3-oxazole-4-carboxylate and related compounds have been studied for their potential in synthesizing functionalized derivatives. For instance, the synthesis of functionalized γ-Spirolactone and 2-Oxabicyclo[3.3.0]octane derivatives, crucial structural sub-units in several bioactive compounds, has been achieved using nucleophilic ring opening reactions of similar compounds (Santos et al., 2000).
Reactions with Phthalic Anhydrides
The compound has been utilized in reactions with phthalic anhydrides. For example, nitro-1, 2-dihydro-1-oxoisoquinoline-3-carboxylate compounds were synthesized by reacting similar compounds with nitrophthalic anhydrides, followed by esterification with diazomethane and hydrolysis with HCl. These reactions indicate the compound's utility in complex organic syntheses (Nunami et al., 1979).
Addition to Nitrones
The addition of lithiated derivatives to nitrones has been studied, showing the compound's relevance in stereoselective syntheses. For example, lithiated derivatives add stereoselectively to nitrones, resulting in the formation of various oxazole and diazaspiro compounds. This demonstrates its versatility in generating structurally diverse molecules (Capriati et al., 2002).
Carboxylative Coupling Reactions
The compound has been involved in carboxylative coupling reactions, for example, coupling of primary amine and propargyl chloride using carbon dioxide as a carboxylative reagent. This highlights its potential in green chemistry applications and the development of novel synthetic methodologies (Zhang et al., 2015).
Catalysis and Methylation Reactions
It has been used in methylation reactions of phenols, indoles, and benzimidazoles, showcasing its catalytic capabilities. This is significant for pharmaceutical and chemical industries where selective methylation is crucial (Shieh et al., 2001).
Eigenschaften
IUPAC Name |
methyl 2-[(2-cyclopentyl-3-oxo-2,8-diazaspiro[5.5]undecan-8-yl)methyl]-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4/c1-26-19(25)16-12-27-17(21-16)11-22-10-4-8-20(13-22)9-7-18(24)23(14-20)15-5-2-3-6-15/h12,15H,2-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPFTLGRJMKQGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=N1)CN2CCCC3(C2)CCC(=O)N(C3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]pyrrolidin-3-yl}methyl)benzamide](/img/structure/B5580797.png)
![N-(4-chlorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5580805.png)





![1-[(dimethylamino)sulfonyl]-N-(1,1-dimethylpropyl)-3-piperidinecarboxamide](/img/structure/B5580843.png)
![9-(5-fluoro-2-methoxybenzyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5580849.png)
![3-methoxy-N-[2,2,2-trichloro-1-(pyridin-2-ylcarbamothioylamino)ethyl]benzamide](/img/structure/B5580857.png)
![2-(4-{[4-(3-hydroxyphenyl)-1-piperidinyl]carbonyl}-1-piperidinyl)acetamide](/img/structure/B5580872.png)
![3-(2-ethylbutyl)-8-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5580873.png)

